molecular formula C11H15F2NO B2358338 Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2310102-76-0

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2358338
CAS No.: 2310102-76-0
M. Wt: 215.244
InChI Key: ZLLAFUJUYKRICJ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring and an azetidine ring substituted with a difluoromethyl group

Preparation Methods

The synthesis of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, including the formation of the cyclohexene and azetidine rings, followed by the introduction of the difluoromethyl group. The synthetic route may involve the following steps:

    Formation of Cyclohexene Ring: Starting from a suitable precursor, the cyclohexene ring can be formed through cyclization reactions.

    Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate intermediates.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

    Addition: Addition reactions can occur at the double bond of the cyclohexene ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution and addition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone can be compared with similar compounds such as:

    Cyclohex-1-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone: Similar structure but with different ring positions.

    Cyclohex-3-en-1-yl(3-(trifluoromethyl)azetidin-1-yl)methanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(difluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-2,8-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLAFUJUYKRICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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